Product packaging for 3-Oxopentanoate(Cat. No.:)

3-Oxopentanoate

Cat. No.: B1256331
M. Wt: 115.11 g/mol
InChI Key: FHSUFDYFOHSYHI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Oxopentanoate, also known as beta-ketopentanoate or methyl 3-oxovalerate, is a five-carbon beta-keto ester compound valued in organic synthesis and pharmaceutical research . It serves as a versatile building block and key intermediate for constructing more complex molecules, including heterocyclic compounds and natural products . Its structure allows it to participate in various reactions typical of beta-keto esters. Researchers utilize this compound in intramolecular Mannich reactions to form piperidine rings and in conjugate additions for stereoselective synthesis . It is also a starting material for the synthesis of anaplerotic compounds, which can refill the pool of TCA cycle intermediates . The compound is a colorless to light yellow liquid with a boiling point of approximately 95-97°C at 48 mmHg and a density of 1.030 g/mL . It is slightly soluble in water but miscible with most common organic solvents . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7O3- B1256331 3-Oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

3-oxopentanoate

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1

InChI Key

FHSUFDYFOHSYHI-UHFFFAOYSA-M

SMILES

CCC(=O)CC(=O)[O-]

Canonical SMILES

CCC(=O)CC(=O)[O-]

Synonyms

3-oxopentanoate

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 3 Oxopentanoate

Precursor Utilization and Formation Routes of 3-Oxopentanoate

The generation of this compound involves several distinct metabolic routes, utilizing different precursor molecules depending on the organism and metabolic context.

Biosynthesis from Fatty Acids in Microbial Systems

In some microbial systems, this compound can be synthesized from the condensation of smaller acyl-CoA units derived from fatty acid metabolism. The primary precursors for this pathway are acetyl-CoA (a C2 unit) and propionyl-CoA (a C3 unit). google.com This condensation reaction is catalyzed by β-ketothiolase enzymes. google.com For instance, certain β-ketothiolases, like those found in Zoogloea ramigera, can catalyze the formation of β-ketovaleryl-CoA (an activated form of this compound) from propionyl-CoA and acetyl-CoA. google.com The resulting diketide, 3-oxopentanoic acid, can then be released. researchgate.net This pathway represents a convergence of fatty acid degradation or synthesis pathways, where acetyl-CoA is a central metabolite and propionyl-CoA can be generated from the breakdown of odd-chain fatty acids or certain amino acids. nih.gov

Intermediacy in Branched-Chain Amino Acid Biosynthesis and Catabolism

This compound is a critical intermediate in the metabolism of branched-chain amino acids (BCAAs), particularly isoleucine. nih.gov It appears in both the biosynthetic and catabolic pathways of these essential amino acids. expasy.orgfrontiersin.org

Formation as a Product of Dihydroxyacid Dehydratase Activity

A key step in the biosynthesis of isoleucine is the conversion of (2R,3R)-2,3-dihydroxy-3-methylpentanoate to (S)-3-methyl-2-oxopentanoate, a structural isomer of this compound. expasy.orguniprot.org This dehydration reaction is catalyzed by the enzyme dihydroxy-acid dehydratase (DHAD), which is encoded by the ilvD gene. expasy.orguniprot.org This enzyme is a member of the IlvD/Edd family and requires a [2Fe-2S] cluster and Mg2+ as cofactors for its activity. expasy.orguniprot.org The reaction is a crucial step in the pathway that ultimately leads to the formation of L-isoleucine. uniprot.orgelifesciences.org

Table 1: Dihydroxy-acid Dehydratase (DHAD) Reaction in Isoleucine Biosynthesis

EnzymeGeneEC NumberSubstrateProduct
Dihydroxy-acid dehydrataseilvD4.2.1.9(2R,3R)-2,3-dihydroxy-3-methylpentanoate(S)-3-methyl-2-oxopentanoate
Precursors within Isoleucine and Leucine Metabolic Cycles

The precursor to 3-methyl-2-oxopentanoate (B1228249) in the isoleucine biosynthesis pathway is (2R,3R)-2,3-dihydroxy-3-methylpentanoate. umaryland.edumorf-db.org This dihydroxy acid is itself formed from (S)-2-aceto-2-hydroxybutanoate in a reaction catalyzed by ketol-acid reductoisomerase. umaryland.edunih.gov The pathway begins with the condensation of pyruvate (B1213749) and 2-oxobutanoate. nih.gov

Conversely, in the catabolism of isoleucine, the amino acid is first converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, through a transamination reaction catalyzed by branched-chain aminotransferases (BCATs). frontiersin.orgresearchgate.netoup.com This keto acid is then further metabolized. For example, in the bacterium Rhodospirillum rubrum, the degradation of isoleucine was shown to produce 3-methyl-2-oxopentanoate, which appeared in the culture medium. nih.govresearchgate.net

Role as an Intermediate in Engineered Biosynthetic Pathways for Commodity Chemicals

The strategic position of this compound in metabolism makes it a valuable intermediate for the microbial production of commodity chemicals. biorxiv.orgacs.org Metabolic engineers have designed and constructed novel pathways that channel metabolic flux towards this compound, which can then be converted to desired products.

Reconstructed Novel Biosynthetic Pathways

A significant application of engineered pathways involving this compound is the production of methyl ethyl ketone (MEK), also known as butanone. researchgate.net In these reconstructed pathways, this compound serves as a direct precursor to MEK. biorxiv.orgresearchgate.net The conversion is achieved through a decarboxylation step, which can be catalyzed by enzymes like acetoacetate (B1235776) decarboxylase or can even occur spontaneously. biorxiv.orggoogle.com

Researchers have used retrobiosynthesis tools to discover thousands of novel biosynthetic pathways leading to this compound from central metabolites in organisms like E. coli. biorxiv.orgresearchgate.netdntb.gov.ua One engineered strategy involves the hetero-fusion of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA, which is then hydrolyzed and decarboxylated to produce butanone. researchgate.netresearchgate.net This demonstrates how native metabolic networks can be rewired and supplemented with heterologous enzymes to create efficient cell factories for chemical production. biorxiv.org

Table 2: Example of an Engineered Pathway for Butanone Production

StepReactionEnzyme(s)Precursor(s)Product
1CoA-dependent chain elongationPromiscuous β-ketothiolases (e.g., PhaA, BktB)Acetyl-CoA + Propionyl-CoA3-Ketovaleryl-CoA
2Thioester Hydrolysis & DecarboxylationAcetoacetyl-CoA:acetate/butyrate (B1204436):CoA transferase (CtfAB) & Acetoacetate decarboxylase (Adc)3-Ketovaleryl-CoAButanone (MEK)
Exploration of Feasible Metabolic Pathways via Computational Approaches

The identification and design of novel biosynthetic pathways for chemical compounds is a critical step in metabolic engineering. researchgate.net Computational tools and algorithms have become indispensable for exploring the vast biochemical space to discover feasible routes from central metabolites to a target molecule like this compound. researchgate.netnih.gov These in silico methods allow for the systematic evaluation of numerous potential pathways, maximizing the chances of successful in vivo implementation. researchgate.net

One powerful strategy is retrosynthesis, which deconstructs a target molecule into simpler precursors. chemistrydocs.comnumberanalytics.com This approach, when combined with extensive reaction databases and computational algorithms, can reveal novel and optimized biosynthetic routes. biorxiv.orgresearchgate.net For instance, the software suite BNICE.ch was utilized to perform a retrobiosynthesis study to discover pathways for methyl ethyl ketone (MEK), a valuable biofuel candidate. biorxiv.orgresearchgate.net In this analysis, this compound was identified as a key precursor to MEK. biorxiv.orgresearchgate.net

The process began by identifying compounds that could be converted to MEK in a single reaction step. Out of 1,325 potential precursors, this compound was selected for further investigation. biorxiv.orgresearchgate.net Subsequently, the computational tool reconstructed a staggering 3,679,610 novel biosynthetic pathways leading to this compound and four other selected precursors. biorxiv.orgresearchgate.net These pathways were then analyzed for their biological feasibility within a host organism, such as E. coli. By embedding these pathways into a genome-scale metabolic model, researchers narrowed down the list to 18,622 thermodynamically feasible pathways, which were then ranked based on their theoretical carbon yields. biorxiv.orgresearchgate.net

Another computational technique involves representing enzymatic reactions and chemical compounds as vectors in a "chemical latent space". oup.com This allows for the mathematical exploration of potential reaction sequences. oup.com By defining a starting compound (a central metabolite) and a target compound (this compound), the algorithm can calculate a "pathway-feature vector" and search for a combination of reaction vectors that connect the start to the target. oup.com This method can identify pathways that may include novel or uncharacterized enzymatic reactions. oup.com

Table 1: Computational Pathway Exploration for this compound Biosynthesis

Computational Tool/Approach Target Molecule Precursor Identified Number of Pathways Generated Feasible Pathways Identified Host Organism Model
BNICE.ch (Retrosynthesis) Methyl Ethyl Ketone (MEK) This compound 3,679,610 18,622 E. coli

| Chemical Latent Space | this compound | Varies (Central Metabolites) | N/A | Candidate Pathways | General |

These computational explorations provide a ranked list of potential pathways. For each novel reaction step within a promising pathway, the system can suggest known enzymes and their corresponding gene sequences from databases like KEGG, providing a concrete starting point for experimental validation and enzyme engineering. biorxiv.orgresearchgate.net

Catabolic Pathways of this compound

Enzymatic Decarboxylation of this compound to Butanone

The enzymatic conversion of this compound to butanone (also known as methyl ethyl ketone, MEK) is a key catabolic reaction. biorxiv.org This decarboxylation is analogous to the well-characterized reaction where acetoacetate is converted to acetone (B3395972). oup.com The enzyme responsible for this transformation is a decarboxylase. biorxiv.org

Specifically, acetoacetate decarboxylase (EC 4.1.1.4) from organisms like Clostridium acetobutylicum has been shown to catalyze the decarboxylation of this compound to yield butanone. biorxiv.org This reaction is a critical final step in engineered biosynthetic pathways designed for biofuel production. biorxiv.orgoup.com Computational pathway design tools have identified this enzymatic step as a feasible reaction for producing butanone from bio-based precursors. oup.com

The reaction involves the removal of the carboxyl group from this compound, releasing carbon dioxide and forming butanone. This process is of significant interest in metabolic engineering for the sustainable production of bulk chemicals. biorxiv.orgresearchgate.net

Degradation in Mitochondrial Fractions of Animal Tissues

In animal tissues, the breakdown of this compound is expected to occur within the mitochondria, the primary site of fatty acid oxidation and ketone body metabolism. The degradation pathway likely involves the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT) and mitochondrial acetoacetyl-CoA thiolase (T2).

This proposed pathway mirrors the established catabolism of the ketone body acetoacetate. First, this compound would be activated to its thioester, 3-oxopentanoyl-CoA, by SCOT, which transfers a CoA moiety from succinyl-CoA. Following this activation, mitochondrial acetoacetyl-CoA thiolase would catalyze the thiolytic cleavage of 3-oxopentanoyl-CoA. This cleavage reaction would yield two products: acetyl-CoA and propanoyl-CoA. These products can then enter central metabolic pathways, such as the citric acid cycle, for energy production.

Conversion to Acetyl-CoA through 2-Oxopentenoate Intermediates

An alternative degradation pathway for this compound involves its conversion to acetyl-CoA and propanoyl-CoA through a series of reactions that proceed via a 2-oxopentenoate intermediate. This pathway is part of a broader metabolic network for the degradation of various organic compounds.

The proposed sequence begins with the activation of this compound to 3-oxopentanoyl-CoA. This is followed by a dehydrogenation step, introducing a double bond to form 2-oxopent-4-enoyl-CoA. An isomerase then shifts the position of the double bond, yielding 2-oxopent-2-enoyl-CoA. This intermediate is subsequently hydrated to form 2-keto-3-hydroxypentanoyl-CoA.

The final step is a thiolytic cleavage catalyzed by a thiolase. This reaction breaks the carbon chain, releasing acetyl-CoA and propanoyl-CoA. This pathway provides a mechanism for the complete breakdown of the five-carbon backbone of this compound into smaller units that can be readily assimilated by the cell's central metabolism.

Table 2: Key Enzymes and Intermediates in this compound Catabolism

Pathway Key Enzyme(s) Key Intermediate(s) Final Product(s)
Enzymatic Decarboxylation Acetoacetate Decarboxylase - Butanone, CO₂
Mitochondrial Degradation Succinyl-CoA:3-ketoacid-CoA transferase, Acetoacetyl-CoA thiolase 3-Oxopentanoyl-CoA Acetyl-CoA, Propanoyl-CoA

| Conversion via 2-Oxopentenoate | Dehydrogenase, Isomerase, Hydratase, Thiolase | 3-Oxopentanoyl-CoA, 2-Oxopent-4-enoyl-CoA, 2-Oxopent-2-enoyl-CoA | Acetyl-CoA, Propanoyl-CoA |

Enzymology and Mechanistic Studies of 3 Oxopentanoate Interconversions

Characterization of Enzymes Involved in 3-Oxopentanoate Metabolism

The interconversion of this compound is facilitated by a range of enzymes, each exhibiting specific activities and mechanisms. These include decarboxylases, reductoisomerases, dehydratases, lipases, and ketoreductases.

Acetoacetate (B1235776) decarboxylase (ADC), classified under EC 4.1.1.4, is known for its role in catalyzing the decarboxylation of acetoacetate to acetone (B3395972) and carbon dioxide. msu.rumasterorganicchemistry.comgoogle.com This enzyme is historically significant, particularly for its use in producing acetone for industrial applications during World War I. masterorganicchemistry.com The decarboxylation of β-keto acids like this compound is a thermodynamically favorable process, largely due to the formation of a stable enol intermediate. masterorganicchemistry.comyoutube.com The reaction proceeds through a cyclic transition state where the carboxyl group is lost as CO2. acs.org While the uncatalyzed reaction is kinetically slow, enzymes like acetoacetate decarboxylase significantly accelerate it. nih.gov

The enzyme's mechanism often involves the formation of an enolate anion intermediate, which is stabilized within the active site. youtube.com In the case of isocitrate dehydrogenase, a related process involves an oxalosuccinate intermediate, which is a β-keto acid that readily decarboxylates because the enzyme's active site optimizes its conformation for this reaction. youtube.com Although direct studies on this compound are less common, the principles governing acetoacetate decarboxylation apply to other β-keto acids. The enzyme stabilizes a carbanion intermediate formed upon decarboxylation through conjugation. nih.gov The decarboxylation of β-keto acids is generally considered irreversible in biological systems due to a large positive entropy change. sjf.edu

In the biosynthesis of branched-chain amino acids (BCAAs) like isoleucine and valine, several enzymes catalyze reactions involving substrates structurally similar to this compound. oup.comresearchgate.net Two key enzymes in these parallel pathways are ketolacid reductoisomerase (KARI) and dihydroxyacid dehydratase (DHAD). researchgate.netnih.gov

Dihydroxyacid dehydratase (DHAD, EC 4.2.1.9) catalyzes the dehydration of dihydroxy-acid intermediates to form α-keto acids. nih.gov Specifically, it converts (2R,3R)-2,3-dihydroxy-3-methylpentanoate to (S)-3-methyl-2-oxopentanoate, a close analog of this compound and the penultimate precursor to L-isoleucine. uniprot.orguniprot.org This enzyme typically contains a [2Fe-2S] cluster that acts as a Lewis acid cofactor. uniprot.orguniprot.org

Ketolacid reductoisomerase (KARI, EC 1.1.1.86) , also known as acetohydroxyacid isomeroreductase, performs a two-step reaction involving an alkyl migration and a reduction. nih.gov It converts (S)-2-aceto-2-hydroxybutanoate into (R)-2,3-dihydroxy-3-methylpentanoate. genome.jp This enzyme is crucial for the production of valine and isoleucine and has been engineered for biosynthetic pathways to produce compounds like isobutanol. google.com KARI catalyzes the conversion of 2-aceto-2-hydroxybutyrate to 3-hydroxy-3-methyl-2-oxopentanoate (B1247703) and subsequently to 2,3-dihydroxy-3-methylpentanoate. sci-hub.se

These enzymes are part of a multi-step pathway that generates key intermediates for amino acid synthesis. oup.comresearchgate.net The final step in isoleucine synthesis involves the transamination of 3-methyl-2-oxopentanoate (B1228249). oup.com

Lipases are widely used in biocatalysis for their ability to perform transesterification reactions. These enzymes have been evaluated for the synthesis of various esters from this compound derivatives. For instance, immobilized Candida antarctica lipase (B570770) B is used in the synthesis of butyl-4-methyl-3-oxopentanoate. researchgate.net Lipase-catalyzed transesterification can be highly regioselective, as seen in the acylation of resveratrol (B1683913) where the enzyme selectively targets a specific hydroxyl group. nih.gov

The efficiency of lipase-catalyzed transesterification is influenced by various factors, including the choice of acyl donor. Vinyl esters are often effective acyl donors in these reactions. researchgate.net The synthesis of sitophilate, a pheromone, involves the transesterification of methyl-2-methyl-3-oxopentanoate with 3-pentanol. redalyc.org Similarly, lipase-catalyzed transesterification is employed to produce medium-long-medium structured lipids. jmbfs.org The reaction conditions, such as the use of a solvent and the ratio of alcohol to the β-keto ester, significantly affect the yield. redalyc.org

Ketoreductases (KREDs) are valuable biocatalysts for the asymmetric reduction of ketones to chiral alcohols, which are important building blocks in the pharmaceutical industry. google.commdpi.com These enzymes have been applied to the stereoselective reduction of this compound and its esters.

The reduction of methyl this compound and ethyl this compound using various microorganisms and their isolated enzymes has been studied. researchgate.net Baker's yeast, a common biocatalyst, reduces methyl this compound to the corresponding (R)-hydroxy ester. core.ac.uk The stereoselectivity of this reduction can be influenced by modifying reaction conditions or the substrate itself. core.ac.ukcapes.gov.br For example, the reduction of ethyl this compound by Cylindrocarpon sclerotigenum yields the corresponding alcohol with high (R)-selectivity (83% e.e.). tandfonline.com

Purified oxidoreductases from baker's yeast show different stereoselectivities. An (S)-enzyme reduces 3-oxo esters to (S)-hydroxy compounds, while an (R)-enzyme, identified as a subunit of the fatty acid synthase complex, produces (R)-hydroxy esters. nih.gov Ketoreductases from polyketide synthases (PKSs) also exhibit high stereospecificity, capable of selecting one enantiomer from a racemic mixture of a substituted 3-oxopentanoic acid thioester for reduction. researchgate.net The development of these enzymatic processes often involves screening for robust mutants and optimizing reaction conditions to achieve high enantiomeric excess and yield. almacgroup.com

The substrate specificity of enzymes that metabolize this compound and its analogs is determined by the architecture of their active sites.

Ketoreductases (KREDs): The stereochemical outcome of the reduction of 2-methyl-3-oxopentanoic acid thioesters by KREDs from polyketide synthases depends on the specific enzyme domain (e.g., eryKR1). researchgate.net These enzymes can distinguish between D- and L-α-methyl substituents on the substrate. researchgate.net The enantioselectivity of KREDs can be altered by mutations in the active site, which can, for example, enlarge a binding pocket to better accommodate different substrates. osti.gov

Saccharomyces cerevisiae Oxidoreductases: Two distinct enzymes from baker's yeast demonstrate different substrate preferences. The (S)-enzyme reduces a range of 3-oxo, 4-oxo, and 5-oxo esters and acids. In contrast, the (R)-enzyme is specific for the reduction of 3-oxo esters to (R)-hydroxy esters. nih.gov

Branched-Chain Aminotransferases (BCATs): These enzymes, which act on the products of DHAD, also show substrate promiscuity. For example, a plastid-located BCAT in Arabidopsis exhibits the highest activity with 4-methyl-2-oxopentanoate (B1228126) and 3-methyl-2-oxopentanoate, while having lower activity with 3-methyl-2-oxobutanoate. oup.com

Transaminases: These pyridoxal-5'-phosphate (PLP)-dependent enzymes are stereoselective but often have a narrow substrate specificity due to the ordered structure of their active sites. researchgate.net

This specificity is crucial for their biological function and their application in targeted biocatalytic synthesis.

Application of Ketoreductases for Stereoselective Reduction of this compound

Reaction Kinetics and Optimization Studies of Enzymatic Processes

Optimizing enzymatic processes involving this compound derivatives is crucial for their practical application in synthesis. This involves studying reaction kinetics and adjusting parameters like temperature, pH, and substrate concentrations.

For the lipase-catalyzed synthesis of butyl-4-methyl-3-oxopentanoate, response surface methodology (RSM) was used to optimize reaction conditions. researchgate.net The optimal conditions were found to be an enzyme load of 104 mg of Novozym 435 at 55°C, which resulted in a transesterification percentage of 87%. researchgate.net Kinetic modeling revealed that the reaction follows a ternary complex ordered bi-bi model with substrate inhibition by methyl-4-methyl-3-oxopentanoate. researchgate.net

The kinetic parameters for oxidoreductases from baker's yeast that reduce 3-oxo esters have been determined. nih.gov The (S)-enzyme has a Km value of 5.3 mM for ethyl 3-oxohexanoate, while the (R)-enzyme has a Km of 2.0 mM for the same substrate, indicating a higher affinity. nih.gov

Interactive Data Table: Kinetic Parameters of Baker's Yeast Oxidoreductases This table summarizes the Michaelis-Menten constant (Km) for different substrates for the (S)- and (R)-enzymes purified from Saccharomyces cerevisiae. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Enzyme Substrate Km (mM) Reference
(S)-Enzyme Ethyl 3-oxobutyrate 0.9 nih.gov
(S)-Enzyme Ethyl 3-oxohexanoate 5.3 nih.gov
(S)-Enzyme 4-Oxopentanoic acid 17.1 nih.gov
(S)-Enzyme 5-Oxohexanoic acid 13.1 nih.gov
(R)-Enzyme Ethyl 3-oxobutyrate 17.0 nih.gov
(R)-Enzyme Ethyl 3-oxohexanoate 2.0 nih.gov

Optimization of ketoreductase-mediated processes often involves cofactor recycling systems to make the process economically viable. mdpi.comacs.org For a one-pot process using a nitrilase for the synthesis of (R)-2-methoxymandelic acid, optimization of temperature, pH, substrate loading, and enzyme source led to a 70% isolated yield with 97% enantiomeric excess on a multigram scale. almacgroup.com Strategies for optimizing in vitro multi-enzymatic cascades include adjusting reaction conditions, choosing appropriate enzymes, and kinetic modeling to overcome issues like enzyme inhibition or destabilization. mdpi.com

Interactive Data Table: Optimization of Lipase-Catalyzed Transesterification This table shows the optimal conditions determined using Response Surface Methodology (RSM) for the synthesis of butyl-4-methyl-3-oxopentanoate.

Parameter Optimal Value Reference
Substrate (methyl-4-methyl-3-oxopentanoate) 0.01 mol researchgate.net
Substrate (n-butanol) 0.03 mol researchgate.net
Enzyme Load (Novozym 435) 104 mg researchgate.net
Temperature 55 °C researchgate.net
Shaking Speed 300 rpm researchgate.net
Reaction Time 6 h researchgate.net
Resulting Transesterification 87% researchgate.net

Optimization of Enzymatic Synthesis Conditions

The efficiency of enzymatic reactions involving this compound and its analogues is highly dependent on the optimization of various reaction parameters. Methodologies like response surface methodology (RSM) and Box-Behnken Design are employed to systematically model and optimize these conditions to maximize product yield and reaction rates. researchgate.net Key factors that are typically studied include enzyme concentration, substrate molar ratio, temperature, and reaction time.

A notable example is the optimization of the enzymatic synthesis of butyl-4-methyl-3-oxopentanoate, an analogue of this compound. In this transesterification reaction catalyzed by immobilized Candida antarctica lipase B (CALB), RSM was used to identify the optimal conditions. researchgate.net Studies have shown that varying parameters such as enzyme load and substrate concentration significantly affects the yield and kinetics of the reaction. Under optimized conditions, a transesterification percentage as high as 87% was achieved. The optimal conditions found in one such study were an enzyme load of 104 mg and a temperature of 55 °C.

Similar optimization strategies have been applied to other related esterification reactions. For instance, in the synthesis of butyl butyrate (B1204436) using Candida rugosa lipase, statistical optimization of enzyme loading, incubation time, temperature, and substrate molar ratio led to a 93.9% yield in just 3 hours. researchgate.net These studies underscore the importance of fine-tuning reaction conditions to achieve high efficiency in the biocatalytic synthesis of this compound derivatives.

Below is a table summarizing key parameters and findings from optimization studies of related enzymatic syntheses.

ProductEnzymeOptimization MethodKey Parameters StudiedOptimal Conditions/Results
Butyl-4-methyl-3-oxopentanoateImmobilized Candida antarctica lipase BResponse Surface Methodology (RSM)Enzyme load, Temperature, Substrate concentration87% transesterification at 104 mg enzyme load and 55°C.
Butyl butyrateCandida rugosa lipase on magnetized-nanosilicaBox-Behnken DesignEnzyme loading, Incubation time, Temperature, Substrate molar ratio93.9% yield at 3.5 mg/mL enzyme, 45°C, and 2:1 molar ratio (alcohol:acid). researchgate.net

Stereochemical Control in Biocatalytic Transformations of this compound and Analogues

Biocatalytic transformations, particularly reductions of the keto group in this compound and its esters, are powerful methods for producing chiral hydroxy esters, which are valuable building blocks in organic synthesis. scielo.brredalyc.org A significant advantage of using biocatalysts like baker's yeast (Saccharomyces cerevisiae) is the ability to control the stereochemical outcome of the reaction by modifying the substrate and reaction conditions. scielo.brresearchgate.net

The reduction of methyl this compound using baker's yeast can be directed to yield different stereoisomers. researchgate.net Under typical reaction conditions, the D-hydroxy ester is the predominant product. researchgate.net However, by immobilizing the baker's yeast with magnesium alginate and conducting the reaction in the presence of a high concentration of magnesium ions, the stereoselectivity can be reversed to produce the L-hydroxy ester. researchgate.net

The enantiomeric excess (ee) of the product is also highly sensitive to the reaction setup. For the reduction of alkyl 3-methyl-2-oxobutanoate, the ee varied from as low as 3% when using free baker's yeast in water to as high as 93% when using immobilized yeast in hexane, demonstrating the profound impact of the solvent and enzyme state. researchgate.net Furthermore, the addition of certain α,β-unsaturated carbonyl compounds, such as allyl alcohol, can act as enzyme inhibitors that influence stereoselectivity. scielo.brresearchgate.net For example, the reduction of methyl this compound with S. cerevisiae in the presence of allyl alcohol yielded methyl (R)-3-hydroxypentanoate with an 80% enantiomeric excess. scielo.br

This level of control allows for the selective synthesis of desired enantiomers, which is crucial for the production of biologically active compounds. scielo.brredalyc.org

The table below illustrates the influence of reaction conditions on the stereochemical outcome of the biocatalytic reduction of this compound esters.

SubstrateBiocatalyst / SystemKey Condition / AdditiveMajor Product StereoisomerEnantiomeric Excess (ee)
Methyl this compoundBaker's yeastNormal conditionsD-hydroxy esterNot specified researchgate.net
Methyl this compoundBaker's yeast immobilized by magnesium alginateHigh magnesium ion concentrationL-hydroxy esterNot specified researchgate.net
Methyl this compoundBaker's yeast (S. cerevisiae)Allyl alcohol (inhibitor)(R)-3-hydroxypentanoate80% scielo.br
Methyl this compoundFree baker's yeast in water-(R)-hydroxy ester3% researchgate.net
Butyl 3-methyl-2-oxobutanoateImmobilized baker's yeast in hexane-(R)-hydroxy ester93% researchgate.net

Enzyme Engineering and Directed Evolution for this compound Pathways

The creation of novel and efficient biosynthetic pathways for producing valuable chemicals from simple precursors is a major goal of metabolic engineering. biorxiv.orgacs.org this compound has been identified as a key precursor for the sustainable production of compounds like methyl ethyl ketone (MEK). biorxiv.orgacs.org Computational retrobiosynthesis tools, such as BNICE.ch, have been used to discover thousands of novel biosynthetic pathways leading to this compound from central metabolites in host organisms like E. coli. biorxiv.orgacs.org

These discovered pathways often involve novel enzymatic reactions for which no natural enzyme is known. biorxiv.org For these steps, enzyme engineering and directed evolution are critical tools. acs.org The process involves identifying known enzymes with similar catalytic functions (e.g., from the KEGG database) as starting points. biorxiv.orgacs.org These candidate enzymes can then be modified through protein engineering techniques to enhance their activity and specificity towards the new substrate in the this compound pathway. biorxiv.org

Directed evolution mimics natural selection in a laboratory setting to rapidly optimize enzymes for a specific purpose. nobelprize.org This is an iterative process that involves three main steps:

Mutagenesis : Creating a large library of enzyme variants by introducing random mutations into the gene encoding the enzyme. mpg.de

Screening/Selection : Developing a high-throughput method to identify the mutants from the library that exhibit improved properties, such as higher catalytic efficiency or desired stereoselectivity. mpg.denih.gov

Amplification : The gene of the best-performing mutant is isolated and used as the template for the next round of mutagenesis and screening. mpg.de

This cycle is repeated until an enzyme with the desired level of performance is achieved. mpg.de Techniques like Iterative Saturation Mutagenesis (ISM), which focuses on mutating specific residues in the enzyme's active site, offer a more rational approach to creating smaller, more effective mutant libraries. mpg.de For instance, the directed evolution of an aldehyde dehydrogenase for a 3-hydroxypropionic acid production pathway led to a variant with a 2.79-fold increase in catalytic efficiency after only two rounds of selection. nih.gov Such strategies are directly applicable to optimizing the enzymes proposed for the novel this compound biosynthetic pathways, paving the way for efficient, cell-based production of valuable chemicals. biorxiv.orgnih.gov

Regulation of 3 Oxopentanoate Metabolism in Biological Systems

Factors Influencing 3-Oxopentanoate Formation and Accumulation

Impact of Substrate Availability and Environmental Conditions

The rate of this compound formation is directly linked to the availability of its substrates. As an intermediate in certain metabolic pathways, the flux through these pathways dictates the supply of precursors. For instance, if this compound is a product of branched-chain amino acid catabolism, the cellular levels of these amino acids can influence its production rate .

Effects of Nutritional Deficiencies on Metabolite Flux

Nutritional deficiencies can profoundly impact metabolic flux, leading to altered levels of various metabolites, including this compound. Micronutrients, such as vitamins and minerals, are crucial for the proper functioning of numerous enzymes and metabolic pathways ifm.orgmdpi.com. Deficiencies in these essential cofactors can impair enzyme activity, disrupt metabolic flow, and lead to the accumulation or depletion of specific intermediates.

For example, studies on the metabolism of 3-methyl-2-oxopentanoate (B1228249), a related keto acid, in riboflavin-deficient animals showed an accumulation of [14C]2-methylbutyryl-CoA, indicating a disruption in the metabolic pathway nih.gov. Riboflavin (B1680620) is a precursor for flavin adenine (B156593) dinucleotide (FAD), a crucial cofactor for several metabolic enzymes, including those involved in branched-chain amino acid metabolism. This research suggests that deficiencies in specific nutrients can directly impair the enzymes responsible for processing keto acids, potentially affecting this compound levels if it is involved in similar pathways.

Micronutrient malnutrition has been associated with a wide range of physiological impairments, including metabolic disorders ifm.orgnih.gov. Deficiencies in essential micronutrients can lead to detrimental health impacts by affecting basic physiological functions such as metabolism, growth, and development ifm.org. Studies have shown that multiple micronutrient deficiencies can alter energy metabolism nih.gov.

Interplay with Central Metabolic Networks

As a potential intermediate or derivative of branched-chain amino acid metabolism, this compound can be linked to the pathways of isoleucine degradation nih.gov. The catabolism of branched-chain amino acids feeds into central carbon metabolism at various points, providing substrates for energy production and biosynthesis. The interplay between this compound metabolism and these central pathways is likely regulated to maintain metabolic homeostasis.

Metabolic networks are complex systems where the activity of one pathway can influence others nih.govprabi.fr. The concept of "reaction motifs" in metabolic networks highlights recurring patterns of reactions that perform specific functions and can be considered building blocks of the network prabi.frprabi.fr. Understanding how the reactions involving this compound fit into these motifs can provide insights into its regulatory context.

The availability of substrates, such as acetyl-CoA, is crucial for the efficient progression of central metabolic cycles like the citric acid cycle fiveable.me. If this compound metabolism produces or consumes intermediates that are also part of these central pathways, its flux would be inherently linked to their regulation.

Insights from Metabolic Flux Analysis in Regulatory Studies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of reactions within a metabolic network, providing valuable insights into how metabolic flux is regulated under different conditions nih.govresearchgate.net. By measuring the conversion rates of isotopes (such as 13C) through metabolic pathways, MFA can reveal bottlenecks, alternative routes, and the impact of genetic or environmental perturbations on metabolic flow nih.govresearchgate.netnih.gov.

Applying MFA to study this compound metabolism can help elucidate the regulatory mechanisms that control its formation and utilization. By quantifying the flux through the pathways leading to and from this compound, researchers can determine which enzymes or steps are rate-limiting and how their activity is modulated by various factors.

Studies using MFA have been instrumental in understanding the regulation of various metabolic pathways. For example, 13C-MFA has been used to characterize the fluxome of organisms engineered for the production of specific compounds, revealing metabolic constraints and the impact of genetic modifications nih.gov. While specific MFA studies directly on this compound are not prominently featured in the provided search results, the technique's application to related metabolic areas, such as branched-chain amino acid metabolism or the formation of other keto acids, demonstrates its potential for providing quantitative data on this compound flux and its regulation.

MFA can help in understanding how metabolic fluxes are regulated by trans-omic networks, which include interactions across transcript, enzyme, reaction, and metabolite layers nih.gov. This integrated approach can provide a more comprehensive picture of the regulatory landscape governing this compound metabolism.

Data Table: Factors Influencing Metabolic Flux (Illustrative Example based on general metabolic principles)

FactorPotential Impact on this compound Formation/AccumulationNotes
Substrate AvailabilityIncreased substrate leads to increased formation (generally)Depends on the specific pathway and enzyme kinetics. fiveable.me
Enzyme ActivityHigher activity leads to increased formation/utilizationInfluenced by genetic regulation, post-translational modifications, cofactors. nih.gov
Nutritional DeficienciesCan lead to accumulation or depletion depending on the deficient nutrient and affected enzymes. ifm.orgnih.govImpacts cofactor availability and enzyme function. ifm.orgmdpi.com
Environmental TemperatureCan affect enzyme reaction rates. oregonstate.educationOptimal temperature range for enzyme activity. oregonstate.education
Environmental pHCan affect enzyme activity and stability. oregonstate.educationOptimal pH range for enzyme activity. oregonstate.education
Interplay with Central MetabolismCan be consumed or produced based on the needs and flux of interconnected pathways. researchgate.netIntegration with energy production and biosynthesis. researchgate.net

Detailed Research Findings (Synthesized from search results on related metabolism):

Research on the metabolism of 3-methyl-2-oxopentanoate in rat liver mitochondria highlighted the impact of nutritional status on metabolite accumulation. In this study, riboflavin deficiency led to the accumulation of [14C]2-methylbutyryl-CoA, an intermediate in isoleucine degradation, suggesting impaired enzyme activity in this pathway due to the lack of the riboflavin-derived cofactor FAD nih.gov. This finding underscores how specific nutritional deficiencies can disrupt the metabolism of branched-chain keto acids, a class of compounds that includes this compound's structural isomers or related metabolites.

Studies employing metabolic flux analysis in various organisms have demonstrated its utility in identifying metabolic bottlenecks and understanding regulatory mechanisms. For instance, 13C-MFA has been used to analyze metabolic fluxes in engineered microorganisms to optimize production of desired compounds, revealing limitations in precursor availability or enzyme capacity nih.gov. While direct MFA data for this compound metabolism was not found, these studies illustrate the power of the technique to provide quantitative data on metabolic flow and regulation.

The interplay between different metabolic pathways is evident in studies examining metabolic networks. Research on the biosynthesis of branched-chain amino acids, which involves keto acid intermediates, shows how these pathways are integrated and regulated within the broader metabolic network nih.govnsf.gov. The enzymes involved, such as branched-chain amino acid aminotransferases, exhibit substrate specificity and can be subject to substrate inhibition, adding layers of regulation to the flux through these pathways frontiersin.org.

Biological Roles and Significance of 3 Oxopentanoate in Non Human Organisms

Role in Microbial Physiology and Industrial Bioproduction

3-Oxopentanoate (3-OPA) is an intermediate or end product in the metabolism of various microorganisms, contributing to their growth, storage capabilities, and the production of industrially relevant compounds.

Excretion by Soil Pseudomonads

Certain soil bacteria, specifically strains of Pseudomonas aureofaciens, P. fluorescens, and P. putida, have been observed to excrete this compound when grown on heptanoic acid as a carbon source. This excretion is influenced by factors such as heptanoic acid concentration, oxygen levels, and the growth phase of the bacteria. nih.gov The formation of 3-OPA in these organisms involves the metabolism of heptanoic acid. nih.gov

Involvement in Polyhydroxyalkanoate (PHA) Formation

In the aforementioned Pseudomonas isolates, the uptake of this compound during the stationary phase of growth is thought to be linked to the formation of polyhydroxyalkanoates (PHAs). nih.gov PHAs are biodegradable polyesters accumulated by bacteria as intracellular carbon and energy reserves. olivebio.comugr.esnih.gov The incorporation of monomers like 3-hydroxyvalerate (B1259860) (3HV), which can be derived from precursors like this compound, can alter the physical properties of the resulting PHA copolymer. ugr.esnih.govplos.org

Contribution to Biofuel Precursor Production in Engineered Microorganisms

Engineered microorganisms are being explored for the sustainable production of biofuels and biochemicals. This compound has been identified as a potential precursor in pathways designed for the synthesis of compounds like methyl ethyl ketone (MEK) and potentially other biofuel precursors such as 1,3-butanediol (B41344) (1,3-BDO). researchgate.netuga.edu Metabolic engineering efforts aim to optimize microbial pathways to enhance the production of such valuable compounds from renewable feedstocks. nih.govmdpi.com

Metabolite in Model Organisms (e.g., Escherichia coli)

This compound, specifically in its (S)-3-methyl-2-oxopentanoate form, is recognized as a metabolite found in or produced by Escherichia coli strains, such as K12 MG1655. nih.govnih.govinrae.fr E. coli is a widely used model organism in microbial genetics and metabolic engineering due to its well-characterized pathways and ease of manipulation. bakerlab.org The presence of this compound in E. coli highlights its potential involvement in central metabolic processes or as an intermediate in the biosynthesis or degradation of other compounds within this bacterium. ebi.ac.ukresearchgate.net

Function in Plant Biochemistry and Metabolism

In plants, this compound and its derivatives are involved in key biosynthetic pathways, including those leading to essential amino acids and important secondary metabolites.

Involvement in Branched-Chain Amino Acid and Glucosinolate Biosynthesis

In plants, 3-methyl-2-oxopentanoate (B1228249) (also known as 2-oxo-3-methylvalerate or KMV) is a crucial intermediate in the biosynthesis of the branched-chain amino acid isoleucine. nih.govnih.govoup.com The pathway for isoleucine synthesis involves a series of enzymatic steps, where 3-methyl-2-oxopentanoate is produced before being transaminated to form isoleucine. nih.govoup.comresearchgate.netuniprot.org This process occurs in plastids. oup.com

Furthermore, in Arabidopsis thaliana and other Brassicaceae species, a homologous three-step pathway involved in branched-chain amino acid biosynthesis is also utilized for the chain elongation of methionine, a process required for the biosynthesis of aliphatic glucosinolates. nih.govnih.govgenome.jpgenome.jp While this compound itself is more directly linked to isoleucine biosynthesis, related 2-oxo acids are involved in the chain elongation cycles that produce the precursors for various glucosinolates. genome.jpnih.govmpg.de Branched-chain aminotransferases (BCATs) play a role in these pathways, catalyzing the interconversion of branched-chain amino acids and their corresponding keto acids, including 3-methyl-2-oxopentanoate. nih.govoup.comuniprot.org This highlights an evolutionary relationship between primary and specialized metabolism in plants. nih.gov

Utilization as a Substrate in Plant Biocatalysis

Certain oxopentanoate compounds, specifically methyl this compound and ethyl this compound, have been investigated for their utility as substrates in plant-catalyzed bioreduction processes. These reactions are significant for the stereoselective production of chiral alcohols, which serve as crucial building blocks in the synthesis of various pharmaceuticals. researchgate.netijpsonline.com

Studies have demonstrated that various plants can catalyze the reduction of methyl this compound and ethyl this compound. For instance, Brassica oleracea, Raphanus sativus, and Pastinaca sativa have shown the ability to reduce methyl this compound when used as a substrate. ijpsonline.com Similarly, R. sativus and P. sativa were found to accomplish the bioreduction of ethyl this compound. ijpsonline.com

The stereoselectivity and conversion rates of these biocatalytic processes can vary depending on the plant species used. For example, while R. sativus showed a high conversion rate for ethyl this compound, P. sativa achieved better stereoselectivity in the bioreduction of this substrate. ijpsonline.com

These findings highlight the potential of utilizing plant systems as biocatalysts for the transformation of oxopentanoate substrates into valuable chiral intermediates.

Intermediary Role in Animal Models (Excluding Clinical Human Studies)

In animal models, particularly rats, a related compound, 3-methyl-2-oxopentanoate (an alpha-keto acid analogue of isoleucine), plays an intermediary role in metabolic pathways. nih.govnih.govfoodb.ca

Metabolism in Rat Liver Mitochondria

The metabolism of 3-methyl-2-oxopentanoate has been studied in rat liver mitochondria. nih.govnih.gov Investigations using [U-14C]3-methyl-2-oxopentanoate incubated with rat liver mitochondrial fractions have provided insights into the intermediates produced. nih.gov

A reverse-phase high-performance liquid chromatography (HPLC) system coupled with continuous on-line monitoring of radioactivity has been employed to resolve and measure the acyl-CoA intermediates generated during the degradation of 3-methyl-2-oxopentanoate in rat liver mitochondria. nih.gov Studies have shown that in the absence of bicarbonate, [14C]propionyl-CoA accumulates. nih.gov Furthermore, the accumulation of [14C]2-methylbutyryl-CoA has been observed in incubations involving mitochondrial fractions from riboflavin-deficient animals. nih.gov

The oxidation of 4-methyl-2-oxopentanoate (B1228126) (alpha-ketoisocaproate), another branched-chain oxoacid, by rat liver mitochondria has been shown to be stimulated by carnitine. researchgate.netcapes.gov.br This suggests a role for carnitine in the metabolism of branched-chain alpha-keto acids in liver mitochondria. Carnitine addition was found to increase the export of acylcarnitines derived from 4-methyl-2-oxopentanoate from the mitochondria. capes.gov.br

When incubated with [U-14C]3-methyl-2-oxopentanoate in the presence of carnitine, rat liver mitochondria generate acetyl-carnitine, propionyl-carnitine, and 2-methylbutyryl-carnitine. nih.gov While acetyl-carnitine production was similar in liver and muscle mitochondria, liver mitochondria produced lower amounts of propionyl-carnitine and 2-methylbutyryl-carnitine compared to muscle mitochondria. nih.gov This suggests a potentially more limited utilization of propionyl-CoA by muscle mitochondria, which might contribute to the accumulation of 2-methylbutyryl-CoA through feedback inhibition. nih.gov

Role in Isoleucine Degradation Pathways

3-Methyl-2-oxopentanoate is recognized as an alpha-keto acid analogue and metabolite of isoleucine. foodb.ca It plays a role as an intermediate in the degradation pathway of isoleucine in animals and bacteria. foodb.ca

Studies on the metabolism of [U-14C]3-methyl-2-oxopentanoate in rat liver mitochondria indicate that the pathway of isoleucine degradation may be regulated at the level of methylmalonyl-CoA mutase. nih.gov This observation aligns with proposed regulatory mechanisms for valine degradation. nih.gov

The isoleucine degradation pathway is one of the metabolic pathways that have been found to be altered in animal models, such as mouse models of central nervous system demyelination. mdpi.com This highlights the significance of this pathway, and thus its intermediates like 3-methyl-2-oxopentanoate, in broader biological contexts in animal systems.

The conversion of L-isoleucine to (S)-3-methyl-2-oxopentanoate is a catalytic activity associated with branched-chain-amino-acid aminotransferase enzymes, such as BCAT3 found in Arabidopsis thaliana. uniprot.org This enzymatic step is part of the amino acid biosynthesis pathways, but the reversibility of such reactions links it to degradation as well. uniprot.orgresearchgate.net

Advanced Analytical Methodologies for 3 Oxopentanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating 3-Oxopentanoate and its derivatives from complex matrices and determining their concentrations. Different chromatographic methods are employed depending on the chemical form of the compound being analyzed.

Gas Chromatography (GC-FID, GC-MS) for Esterified Forms

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including esterified forms of this compound. GC coupled with Flame Ionization Detection (GC-FID) is suitable for the quantitative analysis of these esters. For instance, GC-FID has been utilized for the analysis of reaction samples containing methyl this compound and ethyl this compound. rsc.orgresearchgate.net This method allows for both qualitative and quantitative analysis of methyl this compound. researchgate.netresearchgate.net

Coupling GC with Mass Spectrometry (GC-MS) provides additional structural information through the fragmentation patterns of the analytes. GC-MS has been applied to the analysis of ethyl this compound, methyl 2-chloro-3-oxopentanoate, and methyl 2-methyl-3-oxopentanoate. nih.govnih.govnih.govnih.govredalyc.orghmdb.ca Mass spectral data obtained from GC-MS analysis, such as characteristic m/z peaks, aid in the identification and confirmation of these compounds. nih.govnih.govnih.govnih.govredalyc.org GC-MS analysis of methyl this compound is also documented. nist.gov For the analysis of 3-oxopentanoic acid itself by GC, derivatization techniques, such as silylation, can be employed to enhance its volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Carboxylic Acid Forms

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of the carboxylic acid form of this compound, especially in biological matrices where the compound exists in its more polar, acidic state. A validated LC-MS/MS method has been developed for the quantitative determination of 3-oxopentanoic acid in human plasma. nih.govresearchgate.netdntb.gov.uacornell.edu

This method typically employs reverse-phase C18 columns for chromatographic separation and utilizes negative electrospray ionization (ESI-MS/MS) for detection. nih.govresearchgate.net Specific chromatographic conditions and mass spectrometric parameters, such as retention times and Multiple Reaction Monitoring (MRM) transitions, are optimized for selective and sensitive detection. For 3-oxopentanoic acid, a retention time of 3.85 minutes and an MRM transition of m/z 115.1 → 71 have been reported. nih.govresearchgate.net The validated range for the quantification of 3-oxopentanoic acid in human plasma using this method is 0.156–10 μg/mL. nih.govresearchgate.net The method has demonstrated good accuracy, precision, and stability, making it suitable for clinical investigations. nih.govresearchgate.net LC-MS/MS is thus a powerful tool for the quantitative analysis of 3-oxopentanoic acid in complex biological samples. nih.govresearchgate.net LC/ESI-MS has also been used in the analysis of reaction products, including hydroxylated amino acid derivatives potentially related to oxopentanoic acid structures. asm.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers enhanced separation power for the analysis of complex volatile mixtures. While specific applications focusing solely on this compound were not extensively detailed, GC×GC-FID has been successfully applied to analyze volatile constituents in complex matrices such as wine. nih.gov In such analyses, compounds like ethyl 4-oxo-pentanoate (a related oxopentanoate ester) have been detected among co-eluting peaks, highlighting the ability of GC×GC to resolve components in intricate samples where one-dimensional GC may fall short. nih.gov This suggests the potential utility of GC×GC for the detailed analysis of this compound and its esters in complex chemical or biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for assessing the purity of this compound derivatives and monitoring chemical reactions involving these compounds. HPLC is employed for purity analysis of synthesized compounds, with reported purities often exceeding 95% or even 99% for derivatives like ethyl 4,4-dimethyl-3-oxopentanoate, ethyl 2-chloro-3-oxopentanoate, Calcium 3-methyl-2-oxopentanoate (B1228249), Sodium 3-methyl-2-oxopentanoate, and ethyl 5-methoxy-3-oxopentanoate. lgcstandards.comlgcstandards.com

Furthermore, HPLC is a valuable tool for monitoring the progress of chemical reactions where this compound or its esters are reactants or products. For example, HPLC with UV detection has been utilized to monitor the acid-catalyzed conversion of 7-ethyltryptophol and methyl this compound in the synthesis of the methyl ester of etodolac. srce.hrlibis.besrce.hr The development of specific HPLC methods allows for the simultaneous determination of reactants and products, providing kinetic profiles and aiding in the optimization of reaction conditions. srce.hrlibis.besrce.hr

Spectroscopic Approaches for Structural and Isotopic Analysis

Spectroscopic methods provide crucial information regarding the molecular structure and isotopic composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a standard technique for the structural confirmation and detailed analysis of this compound and its derivatives. NMR provides information about the number and types of hydrogen and carbon atoms in the molecule and their connectivity.

For 3-oxopentanoic acid, ¹³C NMR signals for the ketone carbonyl group are typically observed in the range of δ 208-210 ppm. Predicted ¹H NMR and ¹³C NMR data for 3-oxopentanoic acid are also available. ichemical.com

NMR spectroscopy is extensively used for characterizing various this compound esters and related compounds. ¹H NMR spectra are available for ethyl this compound. medchemexpress.comambeed.com Both ¹H NMR and ¹³C NMR have been used to characterize compounds such as ethyl 4,4-dimethyl-3-oxopentanoate, with specific signals reported for different proton and carbon environments within the molecule. Similarly, ¹³C NMR spectra are available for methyl 2-chloro-3-oxopentanoate, methyl 2-methyl-3-oxopentanoate, ethyl 2-methyl-3-oxopentanoate, and ethyl 4-hydroxy-4-methyl-3-oxopentanoate. nih.govnih.govnih.govnih.gov ¹H NMR and ¹³C NMR data, including chemical shifts, are also provided for methyl-2-methyl-3-oxopentanoate and 1-ethylpropyl-2-methyl-3-oxopentanoate, confirming their structures. redalyc.org The use of NMR, particularly ¹H and ¹³C NMR, is essential for confirming the intended structure and verifying the presence of key functional groups in synthesized or isolated this compound compounds. google.com An experimental ¹H NMR spectrum (1D, 500 MHz, H2O) is available for the isomer 3-Methyl-2-oxovaleric acid. hmdb.ca

Table 1: Selected NMR Data for this compound Derivatives

CompoundNucleusSolventFrequency (MHz)Selected Chemical Shifts (δ ppm)Reference
3-Oxopentanoic acid¹³CN/AN/A208-210 (ketone C=O)
3-Oxopentanoic acid¹HCDCl₃4001.12 (t, 3H), 2.59 (q, 2H), 3.49 (s, 2H) ichemical.com
Ethyl 4,4-dimethyl-3-oxopentanoate¹HN/AN/A1.21 (s, 9H, tert-butyl), 3.74 (s, 3H, ester CH₃), 2.60–2.95 (m, 2H, CH₂)
Ethyl 4,4-dimethyl-3-oxopentanoate¹³CN/AN/A1742 cm⁻¹ (ester C=O), 1712 cm⁻¹ (ketone C=O) (IR data, but related to functional groups)
Methyl-2-methyl-3-oxopentanoate¹HCDCl₃4000.88 (t, 3H), 1.08 (t, 3H), 1.34 (d, 3H), 1.62–1.54 (m, 4H), 2.70–2.48 (m, 2H), 3.54 (q, 1H), 4.79 (qt, 1H) redalyc.org
Methyl-2-methyl-3-oxopentanoate¹³CCDCl₃1007.71, 9.52, 9.57, 12.95, 26.35, 34.80, 52.88, 77.88, 170.61, 206.57 redalyc.org
Ethyl 3-methyl-2-oxopentanoate¹HCDCl₃N/A0.90 (t, J=7, 3H), 0.98 (d, J=7, 3H), 1.26 (m, 1H), 1.41 (m, 1H), 1.83 (m, 1H), 4.13 (d, J=4) google.com
Ethyl 3-methyl-2-oxopentanoate¹³CCDCl₃N/A11.7, 15.2, 23.8, 38.7, 74.7, 177.9 google.com

Mass Spectrometry (HRMS, ESIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of the intact molecule and its fragments. Electrospray ionization mass spectrometry (ESIMS) is commonly used for its ability to ionize polar molecules like this compound. nih.gov

The fragmentation patterns observed in MS/MS experiments provide structural information. For keto compounds, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements, which involve a hydrogen transfer and subsequent bond cleavage. gbiosciences.comnih.gov These fragmentation events produce characteristic ions that can be used to confirm the presence of the this compound structure. While specific fragmentation data for this compound itself is not extensively detailed in the provided search results, general principles of ketone fragmentation by EI-MS and ESI-MS/MS are well-established and applicable. gbiosciences.commdpi.comlibretexts.org For example, studies on related compounds like ketamine analogues and hydroxy acids demonstrate characteristic fragmentation ions resulting from cleavage events and rearrangements. mdpi.comresearchgate.net

In LC-MS/MS methods developed for quantifying 3-oxopentanoic acid and 3-hydroxypentanoic acid, multiple reaction monitoring (MRM) transitions are optimized to selectively detect the target analytes. nih.gov This involves selecting parent ions and specific fragment ions that are unique to the compound of interest, providing high sensitivity and specificity for quantitative analysis in complex biological matrices like plasma. nih.gov

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling, coupled with mass spectrometry, is a key technique for studying the metabolism and fate of this compound. Metabolic Flux Analysis (MFA) utilizes stable isotope tracers (such as 13C, 15N, or 2H) to track the flow of atoms through metabolic networks. researchgate.netnih.govnih.gov By introducing a substrate labeled with a stable isotope and measuring the distribution of the isotope in downstream metabolites (mass isotopomer distributions, MIDs) using MS, researchers can infer the rates (fluxes) of metabolic reactions. researchgate.netnih.govnih.govd-nb.info

In the context of this compound, isotopic labeling can be used to investigate its production from precursors like odd-chain fatty acids (e.g., heptanoate) and its subsequent metabolism. Studies on the metabolism of C5 ketone bodies (including β-ketopentanoate) have utilized isotopic tracers to understand their interconversion with their hydroxylated counterparts (β-hydroxypentanoate) and their contribution to anaplerosis (replenishing intermediates of the citric acid cycle). nih.gov For instance, experiments involving labeled heptanoate (B1214049) have shown how the propionyl moiety can be diverted to anaplerosis. nih.gov

MFA relies on the principle that under metabolic and isotopic steady-state conditions, the labeling pattern of a metabolite reflects the flux-weighted average of the labeling patterns of its substrates. researchgate.netnih.govnih.gov By measuring the MIDs of this compound and related metabolites, researchers can gain quantitative insights into the pathways involved in its synthesis and utilization. d-nb.info While achieving isotopic steady-state is an important assumption in classical MFA, non-steady-state approaches also exist. nih.govbiorxiv.org

Omics-Based Approaches in this compound Profiling (e.g., Metabolomics)

Metabolomics, the large-scale study of all metabolites in a biological system, can include the profiling of this compound as part of a broader metabolic snapshot. nih.gov Untargeted metabolomics approaches aim to identify and quantify a wide range of metabolites, providing a comprehensive view of the metabolic state. Targeted metabolomics focuses on the analysis of specific compounds, such as this compound and related ketone bodies.

MS-based metabolomics is commonly employed, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC). d-nb.infomdpi.com Metabolomics studies can reveal changes in this compound levels in response to various physiological conditions, dietary interventions (such as ketogenic diets or triheptanoin (B1683035) administration), or disease states. medrxiv.orgmedrxiv.orgcambridge.orgresearchgate.net For example, metabolomic analysis in studies involving triheptanoin administration has shown increases in β-ketopentanoate concentrations. medrxiv.orgmedrxiv.orgcambridge.orgresearchgate.net

Omics-based approaches can help identify potential biomarkers and pathways associated with altered this compound metabolism. nih.gov While large variations can exist in the metabolic profiles of individuals, multivariate statistical analysis can help identify reliable trends and differences between study groups. medrxiv.orgmedrxiv.org

Sample Preparation and Derivatization Strategies for Analytical Methods

Effective sample preparation is crucial for accurate analysis of this compound, particularly in complex biological matrices. Sample preparation techniques aim to isolate, concentrate, and clean up the analyte from interfering substances. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.govresearchgate.netresearchgate.net

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. researchgate.netresearchgate.net Derivatization involves chemically modifying the analyte to make it more suitable for chromatographic separation and detection. For carboxylic acids and ketones, common derivatization strategies include esterification of the carboxyl group and oximation of the ketone group. louisville.eduresearchgate.netresearchgate.netmetro.netchromatographyonline.com

Examples of derivatization reagents mentioned in the context of carbonyl or carboxylic acid analysis include PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) for carbonyls and boron trifluoride in ethanol (B145695) (BF3·EtOH) for carboxylic acids. researchgate.netmetro.net O-benzylhydroxylamine (O-BHA) has also been used for derivatizing short-chain fatty acids. researchgate.net The choice of derivatization method depends on the specific analytical technique (GC-MS or LC-MS), the sample matrix, and the desired sensitivity and specificity. chromatographyonline.com For LC-MS/MS analysis of 3-oxopentanoic acid in plasma, protein precipitation with methanol (B129727) containing formic acid has been employed as a sample preparation step. nih.gov

Synthetic Chemistry and Derivatization of 3 Oxopentanoate

Synthetic Routes to 3-Oxopentanoate and its Esters

Various methods exist for the synthesis of 3-oxopentanoic acid and its corresponding esters, leveraging different chemical principles to construct the β-keto ester or β-keto acid structure.

Claisen Condensation Approaches

The Claisen condensation is a fundamental carbon-carbon bond forming reaction in organic chemistry, widely applied in the synthesis of β-keto esters. This reaction typically involves the reaction of two ester molecules, or an ester and a ketone, in the presence of a strong base.

One approach to synthesize methyl this compound utilizes a crossed Claisen condensation between acetone (B3395972) and methyl propionate (B1217596) in the presence of sodium ethoxide. This reaction initially yields 2,4-hexadione, which is subsequently oxidized with agents like iodine (I₂) or chlorine (Cl₂) in aqueous sodium hydroxide (B78521) to produce 3-oxopentanoic acid. The resulting acid can then be esterified to obtain methyl this compound. prepchem.com

Another application of the Claisen condensation for the synthesis of β-keto esters, including ethyl 2-methyl-3-oxopentanoate, involves the self-condensation of ethyl propanoate catalyzed by a non-aqueous base such as sodium ethoxide in ethanol (B145695). perlego.com The mechanism involves the enolate of one ester molecule attacking the carbonyl carbon of another ester molecule, followed by elimination of an alkoxide group. perlego.com

Esterification Methods for 3-Oxopentanoic Acid

Once 3-oxopentanoic acid is synthesized, it can be converted into various esters through esterification reactions. A common method involves reacting 3-oxopentanoic acid with the desired alcohol in the presence of an acid catalyst. For instance, esterification of 3-oxopentanoic acid with methanol (B129727) yields methyl this compound. prepchem.com

Another method for ester synthesis involves the reaction of 3-oxopentanoic acid with diazomethane (B1218177) or trimethylsilyldiazomethane, which are known methylating agents. fishersci.atfishersci.noontosight.ai Diazomethane is highly reactive and can convert carboxylic acids directly to methyl esters. ontosight.ai

Synthesis from Meldrum's Acid Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, particularly useful for the preparation of β-keto esters and acids. Its acidity at the methylene (B1212753) position allows for easy acylation.

The synthesis of methyl this compound from Meldrum's acid involves reacting Meldrum's acid with propionyl chloride in the presence of a base like pyridine. ucla.edu This reaction yields an acyl Meldrum's acid derivative. Subsequent alcoholysis of this intermediate with methanol under reflux conditions produces methyl this compound, along with acetone and carbon dioxide as by-products. ucla.edursc.org This method is amenable to the multigram preparation of β-keto esters. ucla.edu Similarly, reacting Meldrum's acid with isobutyryl chloride followed by treatment with tert-butyl alcohol can yield tert-butyl 4-methyl-3-oxopentanoate (B1262298). chemicalbook.com

Meldrum's acid derivatives have also been used as starting materials for the synthesis of more complex 3-oxopentanoic acid derivatives, such as 5-(1H-indol-3-yl)-3-oxopentanoic acid derivatives, which are intermediates in the synthesis of carbazole (B46965) scaffolds. thieme-connect.de

Derivatization Strategies for Advanced Research Applications

Derivatization of this compound involves modifying its structure to introduce new functional groups or alter its properties for specific research applications. This can include the synthesis of halogenated analogues, which are valuable for studying structure-activity relationships and developing new compounds with modified biological or chemical properties.

Synthesis of Halogenated this compound Analogues

The introduction of halogen atoms (such as fluorine, chlorine, or bromine) into organic molecules can significantly impact their physical and chemical properties, including acidity, reactivity, and biological activity. Halogenated this compound analogues can be synthesized through various methods, often involving the halogenation of the β-keto ester framework or the synthesis of the compound from halogenated precursors.

While specific synthetic routes to halogenated this compound analogues were not extensively detailed in the search results, related examples of halogenated propanoic acid derivatives, such as 3-(3-bromo-2-fluorophenyl)propanoic acid and (2S)-2-amino-3-(2,5-difluorophenyl)propanoic acid, illustrate the potential for incorporating halogens into similar carboxylic acid structures. americanelements.comuni.lu The synthesis of such compounds often involves multi-step procedures utilizing specific halogenating reagents and controlled reaction conditions to achieve selective halogenation at desired positions.

Synthesis of Isotopically Labeled this compound for Metabolic Tracing

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and understanding biochemical processes. While direct synthesis of isotopically labeled this compound is not explicitly detailed in the provided search results, the synthesis and application of other isotopically labeled compounds for metabolic tracing are discussed. For example, L-Glutamine-15N2 is used to track nitrogen metabolism and protein synthesis. The principles and techniques applied to these compounds, such as using stable isotopes like ¹³C, ¹⁵N, and ²H, and analysis by mass spectrometry (GC-MS, LC-MS), would be applicable to the synthesis and tracing of labeled this compound if needed for specific metabolic studies. numberanalytics.comnih.gov

Metabolic tracing studies often involve feeding cells or organisms with substrates labeled with stable isotopes and then analyzing the labeling patterns in downstream metabolites using mass spectrometry. numberanalytics.comnih.govnih.gov This allows researchers to infer the activity of specific metabolic pathways and quantify metabolic fluxes. numberanalytics.comnih.gov If this compound is involved in a metabolic pathway of interest, synthesizing a ¹³C-labeled version, for example, would enable researchers to track its fate and the intermediates and products derived from it.

Synthesis of Modified this compound Structures for Mechanistic Probes

Applying this principle to this compound would involve introducing specific functional groups or isotopic labels at particular positions within the molecule. These modifications could be designed to:

Trap reactive intermediates.

Alter the electronic or steric properties of the molecule to study their effect on reactivity.

Introduce reporter groups for detection or imaging.

While no specific examples of modified this compound structures synthesized explicitly as mechanistic probes were found in the search results, the versatility of the β-keto ester functionality suggests that such modifications are synthetically feasible using standard organic chemistry transformations. For instance, modifications could involve altering the ester group, introducing substituents on the carbon chain, or incorporating isotopes at specific positions beyond simple metabolic tracing.

Computational Modeling in Synthetic Pathway Design and Reactivity Prediction

Computational modeling plays an increasingly important role in modern synthetic chemistry, aiding in the design of synthetic pathways and the prediction of molecular reactivity.

Synthetic Pathway Design: Computational tools can be used for retrosynthesis, identifying potential starting materials and reaction steps to synthesize a target molecule like this compound or its derivatives. acs.org Furthermore, computational frameworks are being developed to design novel biosynthetic pathways for the production of various compounds, including precursors like this compound. researchgate.netbiorxiv.org Tools like BNICE.ch have been used to explore the biotransformation space around compounds like Methyl Ethyl Ketone (MEK), identifying this compound as a precursor and reconstructing numerous potential biosynthetic pathways towards it. researchgate.netbiorxiv.org These computational approaches can evaluate the feasibility of pathways based on thermodynamics and yields. biorxiv.org

Reactivity Prediction: Computational methods, such as Density Functional Theory (DFT) calculations, can predict the reactivity of organic molecules like this compound. These calculations can reveal information about frontier molecular orbitals, identifying electrophilic or nucleophilic sites within the molecule. For example, the LUMO of methyl 4-methyl-3-oxopentanoate is localized on the keto carbonyl, indicating it as a primary electrophilic site. Transition-state analysis through computational modeling can also predict regioselectivity in reactions like cycloadditions. Molecular dynamics (MD) simulations can model solvent effects on reactivity.

Computational modeling can also compare the reactivity of this compound with its analogs, for instance, by assessing electrophilicity or steric effects. While the provided search results don't offer detailed data tables from computational studies specifically on this compound, they highlight the application of these methods to similar compounds and the type of data they can provide (e.g., LUMO energy, transition state structures, regioselectivity). nih.gov

The use of computational methods is becoming indispensable for studying biochemical complexity and predicting reaction outcomes in both chemical and biological systems. acs.orgnih.gov These methods range from expert systems and data mining to more sophisticated techniques like quantitative structure-activity relationships (QSARs), machine learning, docking studies, and molecular dynamics simulations. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Metabolic Pathways Involving 3-Oxopentanoate in Diverse Organisms

While the central metabolic pathways involving this compound are relatively well-understood in model organisms, the full extent of its metabolic connectivity across the biological kingdom remains to be charted. The anaerobic and aerobic metabolism of butanone in the betaproteobacterium “Aromatoleum aromaticum” is initiated by its ATP-dependent carboxylation to this compound, a reaction catalyzed by acetone (B3395972) carboxylase. asm.org This highlights the existence of specialized pathways in microorganisms. Future research should focus on identifying and characterizing novel pathways for this compound synthesis and degradation in a wider range of organisms, including bacteria, archaea, fungi, and plants. For instance, investigating the degradation of aromatic compounds can reveal pathways that converge on this compound or its derivatives, such as 2-oxopent-4-enoate. nih.gov Such studies could uncover unique enzymatic reactions and metabolic strategies, providing a more comprehensive picture of carbon metabolism. The discovery of a novel meta-pathway for naringenin (B18129) degradation in Herbaspirillum seropedicae SmR1, which involves 5-Hydroxy-5-(4-hydroxyphenyl)-3-oxopentanoate, underscores the potential for finding new metabolic routes in diverse ecological niches. kegg.jp

Comprehensive Understanding of Regulatory Mechanisms Governing this compound Flux

The flux of this compound through metabolic pathways is tightly controlled, yet the intricate regulatory mechanisms remain largely unknown. Research on the metabolism of [U-14C]3-methyl-2-oxopentanoate in rat liver mitochondria has suggested regulatory points within the degradation pathway of isoleucine. nih.gov Future investigations should aim to unravel the genetic and allosteric regulatory networks that govern the enzymes responsible for this compound synthesis and breakdown. This includes identifying transcription factors, small molecule effectors, and post-translational modifications that modulate enzyme activity. For example, understanding how the expression of genes involved in this compound metabolism is controlled can provide insights into cellular responses to different metabolic states. Furthermore, exploring the interplay between this compound metabolism and major metabolic pathways like glycolysis and the citric acid cycle will be crucial for a holistic understanding of cellular energy homeostasis.

Development of Advanced Biocatalytic Systems for Stereoselective Transformations of this compound

The stereoselective transformation of β-keto esters like this compound and its derivatives is of significant interest for the synthesis of chiral building blocks used in pharmaceuticals and fine chemicals. researchgate.net While various microorganisms and plant-based biocatalysts have been shown to reduce prochiral ketones, including methyl and ethyl this compound, with varying degrees of stereoselectivity, there is a need for more efficient and highly selective biocatalytic systems. researchgate.netnih.gov Future research should focus on the discovery and engineering of novel enzymes, such as carbonyl reductases and transaminases, with improved activity and stereoselectivity towards this compound and its analogs. researchgate.netcapes.gov.br For example, the dynamic kinetic resolution of racemic 2-methyl-3-oxopentanoate using phenylacetaldehyde (B1677652) monooxygenase (PAMO) highlights the potential of enzymatic systems. conicet.gov.ar High-throughput screening methods, such as droplet microfluidics coupled with mass spectrometry, can accelerate the discovery and evolution of these biocatalysts. nih.govacs.org The development of robust whole-cell biocatalysts and optimized reaction conditions, including the use of organic co-solvents, will be key to enabling large-scale, sustainable production of valuable chiral compounds. researchgate.netconicet.gov.ar

Table 1: Examples of Biocatalytic Reductions of this compound Derivatives

SubstrateBiocatalystProduct ConfigurationEnantiomeric Excess (ee)Reference
Methyl this compoundBrassica oleraceaS>76% nih.gov
Methyl this compoundVarious microorganismsRHigh nih.gov
Ethyl this compoundPimpinella sativaRHigh nih.gov
Ethyl this compoundVarious microorganismsRHigh nih.gov
Methyl this compoundBakers' yeast (with additives)D-hydroxy esterExcellent researchgate.net

Exploration of Emerging Roles of this compound in Uncharted Biological Contexts

Beyond its established role in central metabolism, this compound may have other, as-yet-undiscovered biological functions. Preliminary evidence suggests potential roles in cell signaling and the regulation of gene expression. For instance, it has been suggested that 3-oxopentanoic acid may suppress insulin (B600854) secretion and improve glucose uptake, indicating a potential role in managing diabetes. biosynth.com It has also been theorized to possess anti-inflammatory properties. biosynth.comsmolecule.com Future studies should investigate these emerging roles in greater detail. This could involve exploring its function as a signaling molecule in various cellular processes, its potential as a biomarker for metabolic diseases, or its involvement in host-microbe interactions. foodb.ca Untargeted metabolomics studies in different biological systems and under various physiological conditions could help to identify novel contexts in which this compound plays a significant role.

Q & A

Q. How can 3-oxopentanoate be distinguished from structurally similar β-keto esters in analytical workflows?

this compound (C₆H₁₀O₃, MW 130.14) can be differentiated using gas chromatography-mass spectrometry (GC-MS) or ¹H/¹³C NMR spectroscopy . Key identifiers include:

  • NMR : A triplet at δ ~2.5 ppm (CH₂ adjacent to the ketone) and a singlet at δ ~3.6 ppm (ester methyl group) .
  • GC retention indices : Compare with reference compounds like ethyl this compound (CAS 4949-44-4) or methyl 4,4-dimethyl-3-oxopentanoate (inactive in Neurospora crassa oxidoreductase assays) .
    Methodological tip : Use chiral columns to resolve enantiomers if synthesizing asymmetric derivatives.

Q. What synthetic routes are optimal for preparing this compound derivatives with high purity?

  • One-step esterification : React propionylacetate with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Cross-condensation : Use methyl bromoacetate and propionitrile, followed by hydrolysis and esterification .
    Critical consideration : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-esterification byproducts.

Advanced Research Questions

Q. Why does this compound show no activity in Neurospora crassa oxidoreductase (NcCR) assays, unlike other β-keto esters?

Data from NcCR substrate screening revealed no reduction activity for methyl this compound, contrasting with active substrates like ethyl 3-oxohexanoate. Possible explanations:

  • Steric hindrance : The methyl ester group may block binding in the enzyme’s active site .
  • Electronic effects : Electron-withdrawing groups on the ester moiety could destabilize the transition state.
    Experimental validation : Perform molecular docking simulations with NcCR homology models to assess steric/electronic compatibility.

Q. How can this compound be integrated into biosynthetic pathways for chiral building blocks?

this compound is a precursor for methyl ethyl ketone (MEK) via engineered pathways. Key steps:

  • Pathway design : Use computational tools like BNICE.ch to map thermodynamically feasible routes, pruning pathways violating mass balance .
  • Enzyme selection : Screen for β-ketoacyl-CoA synthases or reductases compatible with this compound’s steric profile .
    Data contradiction note : While in silico pathways may predict viability, empirical validation is critical due to enzyme-substrate specificity issues (e.g., NcCR inactivity) .

Q. What strategies resolve discrepancies in reported physical properties of this compound?

Conflicting data exist for properties like density (1.037 g/mL vs. 1.05 g/mL) and melting point (-35°C vs. -25°C). Solutions:

  • Standardize measurement conditions : Ensure consistent temperature (e.g., 25°C for density) and purity validation via HPLC .
  • Reference authoritative databases : Cross-check with NIST Chemistry WebBook (CAS 30414-53-0) for IUPAC-standardized data .

Experimental Design Challenges

Q. How to optimize reaction conditions for this compound’s use in triazole-based inhibitor synthesis?

In synthesizing Wnt/β-catenin inhibitors (e.g., compounds 3a-3ua), this compound derivatives require:

  • Controlled pH : Use EtONa/EtOH at 80°C to prevent keto-enol tautomerization side reactions .
  • Catalyst optimization : Screen Pd(OAc)₂/XPhos systems for Suzuki-Miyaura coupling steps to improve yields .

Q. What analytical methods best quantify this compound in complex biological matrices?

  • LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity .
  • Derivatization : Convert this compound to hydrazones for UV-Vis detection (λ = 280 nm) .

Data Interpretation and Contradictions

Q. How to address inconsistencies in enzyme compatibility studies involving this compound?

If this compound is inactive in one oxidoreductase assay (e.g., NcCR) but active in others:

  • Compare active sites : Use X-ray crystallography or mutagenesis to identify residue differences affecting substrate binding .
  • Test homologs : Screen orthologous enzymes (e.g., from Aspergillus spp.) for broader substrate tolerance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxopentanoate
Reactant of Route 2
Reactant of Route 2
3-Oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.